Tributyl(2-chloroethenyl)stannane
Description
Tributyl(2-chloroethenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a 2-chloroethenyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis and industrial processes.
Properties
CAS No. |
62147-74-4 |
|---|---|
Molecular Formula |
C14H29ClSn |
Molecular Weight |
351.54 g/mol |
IUPAC Name |
tributyl(2-chloroethenyl)stannane |
InChI |
InChI=1S/3C4H9.C2H2Cl.Sn/c3*1-3-4-2;1-2-3;/h3*1,3-4H2,2H3;1-2H; |
InChI Key |
IVSRVKFNACMFPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of tributyl(2-chloroethenyl)stannane typically involves the reaction of tributyltin hydride with a suitable chlorinated ethylene derivative. One common method is the reaction of tributyltin hydride with 2-chloroethene under controlled conditions. The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to facilitate the formation of the desired product .
Industrial production methods often involve the reduction of tributyltin chloride with lithium aluminium hydride, followed by the addition of the chlorinated ethylene derivative .
Chemical Reactions Analysis
Tributyl(2-chloroethenyl)stannane undergoes various types of chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the 2-chloroethenyl group is replaced by other nucleophiles.
Radical Reactions: The compound is known for its ability to undergo radical reactions, particularly in the presence of radical initiators like AIBN.
Common reagents used in these reactions include lithium aluminium hydride, azobisisobutyronitrile, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tributyl(2-chloroethenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in radical-mediated reactions.
Biological Studies: The compound is studied for its potential biological activity and interactions with various biomolecules.
Industrial Applications: It is used in the production of polymers and other industrial materials due to its ability to facilitate specific chemical transformations.
Mechanism of Action
The mechanism of action of tributyl(2-chloroethenyl)stannane involves the formation of radical intermediates. When exposed to radical initiators, the compound generates tin-centered radicals that can participate in various chemical reactions. These radicals can abstract hydrogen atoms from other molecules, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Tributyl(2-chloroethenyl)stannane can be compared with other organotin compounds such as:
Tributyltin hydride: Known for its use in radical-mediated reductions.
Tributyltin chloride: Commonly used as a precursor in the synthesis of other organotin compounds.
Tributyltin acetate: Used in similar applications but with different reactivity profiles.
The uniqueness of this compound lies in its specific reactivity due to the presence of the 2-chloroethenyl group, which allows for unique radical and substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
